molecular formula C24H20O3 B2740946 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate CAS No. 331460-42-5

4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate

Cat. No.: B2740946
CAS No.: 331460-42-5
M. Wt: 356.421
InChI Key: HMDSITHVMQXXKU-LFIBNONCSA-N
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Description

4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate is a chemical compound with the molecular formula C24H20O3 and a molecular weight of 356.421 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The general procedure includes the following steps:

    Preparation of Boron Reagents: Organoboron reagents are prepared, which are essential for the Suzuki–Miyaura coupling reaction.

    Coupling Reaction: The organoboron reagent is reacted with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would be optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate: Similar in structure but with a pivalate group instead of a phenylacetate group.

    4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl benzoate: Another similar compound with a benzoate group.

Uniqueness

4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3/c1-18-7-12-21(13-8-18)23(25)16-11-19-9-14-22(15-10-19)27-24(26)17-20-5-3-2-4-6-20/h2-16H,17H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDSITHVMQXXKU-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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